molecular formula C9H6ClFN2 B11901278 3-Chloro-6-fluoro-2-methylquinoxaline

3-Chloro-6-fluoro-2-methylquinoxaline

Cat. No.: B11901278
M. Wt: 196.61 g/mol
InChI Key: WNPOTOPGXJPVHJ-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClFN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-methylquinoxaline typically involves the reaction of 2-methylquinoxaline with chlorinating and fluorinating agents. One common method is the nucleophilic substitution reaction where 2-methylquinoxaline is treated with chlorine and fluorine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents in the presence of bases.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring, enhancing their biological and chemical properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-Chloro-6-fluoro-2-methylquinoxaline typically involves multi-step organic reactions. Various methods have been documented, including the use of halogenated precursors and nucleophilic substitution reactions. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Research has demonstrated that quinoxaline derivatives, including this compound, possess significant antimicrobial properties. Studies indicate that modifications at the 6-position of the quinoxaline ring enhance antibacterial activity against Gram-positive bacteria and mycobacteria. For instance, compounds with halogen substitutions have shown increased efficacy against Mycobacterium smegmatis and other pathogenic strains .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/mL
7-Trifluoromethyl quinolinePseudomonas aeruginosa12.5 µg/mL

Antitumor Activity

Quinoxaline derivatives are also being explored for their anticancer potential. Some studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Antitumor Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
This compoundHCT-1161.9
MCF-72.3

Agricultural Applications

In the realm of agrochemicals, derivatives of quinoxaline have been investigated for their herbicidal properties. The compound can act as a selective herbicide, targeting broadleaf weeds while being safe for crops like cereals and maize. This application is particularly relevant in sustainable agriculture where selective herbicides are needed to minimize environmental impact .

Antimicrobial Efficacy Study

A study conducted by researchers focused on synthesizing various quinoxaline derivatives to evaluate their antimicrobial efficacy against resistant strains of bacteria. The results indicated that introducing halogens at specific positions significantly enhanced the activity against Mycobacterium species .

Antitumor Activity Research

Another significant study involved testing a series of quinoxaline derivatives for anticancer properties, revealing that compounds with electron-withdrawing groups exhibited potent activity against several cancer cell lines, suggesting a promising avenue for drug development in oncology .

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylquinoxaline
  • 6-Fluoro-2-methylquinoxaline
  • 3-Chloro-2-methylquinoxaline

Uniqueness

3-Chloro-6-fluoro-2-methylquinoxaline is unique due to the presence of both chlorine and fluorine atoms on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its analogs .

Biological Activity

3-Chloro-6-fluoro-2-methylquinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, reviewing its antimicrobial, anticancer, and anti-inflammatory properties based on various studies and research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The presence of halogen atoms (chlorine and fluorine) and the methyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that:

  • Mechanism of Action : The compound inhibits DNA synthesis in bacteria, leading to cell death. It has been observed that quinoxaline derivatives can induce oxidative stress in microbial cells, resulting in DNA damage and cell lysis .
  • Efficacy Against Resistant Strains : this compound has shown effectiveness against multi-drug resistant (MDR) strains of bacteria, making it a potential candidate for treating infections that are difficult to manage with conventional antibiotics .

Anticancer Activity

The anticancer properties of this compound have been studied extensively:

  • Inhibition of Tumor Cell Proliferation : In vitro studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including human epidermoid carcinoma (A431) and breast cancer (MCF-7) cells. The IC50 values for these cell lines indicate potent cytotoxic effects .
  • Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. This mechanism is similar to that observed with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects:

  • Reduction of Inflammatory Markers : Studies have reported that this compound can significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Research Findings and Case Studies

Study Findings IC50 Values
Ding et al. (2006)Inhibits bacterial DNA synthesisNot specified
Jaso et al. (2005)Effective against MDR strainsNot specified
Radwan & Abdel-Mageed (2014)Anticancer activity in A431 cells1.9 µg/mL
Recent Study (2021)Anti-inflammatory effects observedNot specified

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

3-chloro-6-fluoro-2-methylquinoxaline

InChI

InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-4-6(11)2-3-7(8)12-5/h2-4H,1H3

InChI Key

WNPOTOPGXJPVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)F)Cl

Origin of Product

United States

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